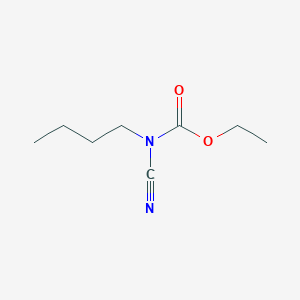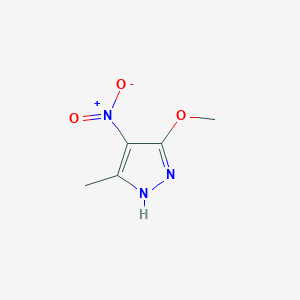
2-(2,4,6-Trimethylphenyl)ethanimidamide
Vue d'ensemble
Description
2-(2,4,6-Trimethylphenyl)ethanimidamide, also known as TMPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMPEA is a derivative of ethanimidamide and is synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2,4,6-Trimethylphenyl)ethanimidamide is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 2-(2,4,6-Trimethylphenyl)ethanimidamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Effets Biochimiques Et Physiologiques
2-(2,4,6-Trimethylphenyl)ethanimidamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. 2-(2,4,6-Trimethylphenyl)ethanimidamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 2-(2,4,6-Trimethylphenyl)ethanimidamide has been shown to have antibacterial properties against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2,4,6-Trimethylphenyl)ethanimidamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for drug delivery to the brain. Additionally, 2-(2,4,6-Trimethylphenyl)ethanimidamide has been shown to have low toxicity in animal studies. However, one limitation of using 2-(2,4,6-Trimethylphenyl)ethanimidamide in lab experiments is its limited solubility in water, which may affect its bioavailability.
Orientations Futures
There are several future directions for 2-(2,4,6-Trimethylphenyl)ethanimidamide research. One potential area of research is the development of 2-(2,4,6-Trimethylphenyl)ethanimidamide-based drug delivery systems for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2,4,6-Trimethylphenyl)ethanimidamide and its potential applications in the treatment of cancer and bacterial infections. Finally, the development of more efficient synthesis methods for 2-(2,4,6-Trimethylphenyl)ethanimidamide may facilitate its use in future research.
Méthodes De Synthèse
2-(2,4,6-Trimethylphenyl)ethanimidamide is synthesized through a multistep process involving several chemical reactions. The first step involves the reaction of 2,4,6-trimethylphenylacetonitrile with ethylmagnesium bromide to form 2,4,6-trimethylphenylethylmagnesium bromide. This intermediate is then reacted with ethyl chloroformate to form 2-(2,4,6-trimethylphenyl)ethyl carbamate. Finally, the carbamate is hydrolyzed with hydrochloric acid to form 2-(2,4,6-Trimethylphenyl)ethanimidamide.
Applications De Recherche Scientifique
2-(2,4,6-Trimethylphenyl)ethanimidamide has potential applications in several fields of scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(2,4,6-Trimethylphenyl)ethanimidamide has also been investigated for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
IUPAC Name |
2-(2,4,6-trimethylphenyl)ethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-7-4-8(2)10(6-11(12)13)9(3)5-7/h4-5H,6H2,1-3H3,(H3,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCUDFDOLRHFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(=N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394768 | |
| Record name | 2-(2,4,6-trimethylphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,6-Trimethylphenyl)ethanimidamide | |
CAS RN |
173601-36-0 | |
| Record name | 2,4,6-Trimethylbenzeneethanimidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173601-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,4,6-trimethylphenyl)ethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonamide, N-[(1S,2S)-2-aminocyclohexyl]-4-methyl-](/img/structure/B63778.png)




![methyl 4-methyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B63788.png)




